molecular formula C8H7N5O4 B232853 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid

2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid

Cat. No. B232853
M. Wt: 237.17 g/mol
InChI Key: YJAYGCWNOOVXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid, also known as Methotrexate, is a widely studied chemical compound that has been used in the treatment of various diseases. Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR) and has been used as an anti-cancer drug.

Mechanism of Action

2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid works by inhibiting the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA. By inhibiting DHFR, this compound prevents the formation of new DNA, which leads to the death of rapidly dividing cells such as cancer cells.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects. It can cause bone marrow suppression, which can lead to a decrease in white blood cells, red blood cells, and platelets. This compound can also cause liver toxicity, which can lead to liver damage. Additionally, this compound can cause gastrointestinal toxicity, which can lead to nausea, vomiting, and diarrhea.

Advantages and Limitations for Lab Experiments

2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid has several advantages for lab experiments. It is a potent inhibitor of DHFR and can be used to study the role of DHFR in DNA synthesis. Additionally, this compound is widely available and relatively inexpensive. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, this compound can have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid research. One area of research is the development of new analogs of this compound that have improved efficacy and reduced toxicity. Another area of research is the identification of new targets for this compound, which could expand its use beyond cancer and autoimmune diseases. Additionally, there is ongoing research into the use of this compound in combination with other drugs to improve treatment outcomes.

Synthesis Methods

2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid can be synthesized by reacting 2,4-diamino-6-hydroxypyrimidine with methanesulfonyl chloride to form 2,4-diamino-6-methylpyrimidine. The resulting compound is then condensed with 4-aminobenzoic acid to form this compound.

Scientific Research Applications

2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid has been extensively studied for its anti-cancer properties. It is commonly used in the treatment of various types of cancer, including leukemia, lymphoma, and breast cancer. This compound has also been studied for its ability to treat autoimmune diseases such as rheumatoid arthritis and psoriasis.

properties

Molecular Formula

C8H7N5O4

Molecular Weight

237.17 g/mol

IUPAC Name

2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid

InChI

InChI=1S/C8H7N5O4/c1-13-4-2(5(14)12-8(9)11-4)10-3(6(13)15)7(16)17/h1H3,(H,16,17)(H3,9,11,12,14)

InChI Key

YJAYGCWNOOVXSV-UHFFFAOYSA-N

Isomeric SMILES

CN1C2=C(C(=O)N=C(N2)N)N=C(C1=O)C(=O)O

SMILES

CN1C2=C(C(=O)N=C(N2)N)N=C(C1=O)C(=O)O

Canonical SMILES

CN1C2=C(C(=O)N=C(N2)N)N=C(C1=O)C(=O)O

Origin of Product

United States

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